molecular formula C13H21N3O2 B1387836 tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 635712-88-8

tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B1387836
CAS No.: 635712-88-8
M. Wt: 251.32 g/mol
InChI Key: KTJZXUZVDHAVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolopyridine Framework: Nomenclature and Classification

The pyrazolopyridine framework consists of a fused bicyclic system combining pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyridine (a six-membered aromatic ring with one nitrogen atom). The compound tert-butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate features a [4,3-c] fusion pattern, where the pyrazole ring’s C4 and C3 positions connect to the pyridine ring’s C3 and C4 positions, respectively.

The IUPAC name reflects its substituents:

  • A tert-butyl ester group at position 5.
  • Two methyl groups at position 7.
  • Partial saturation (6,7-dihydro and 4H) in the pyridine ring.

Table 1: Key Structural Features

Feature Description
Core scaffold Pyrazolo[4,3-c]pyridine
Substituents tert-Butyl carboxylate (C5), dimethyl (C7)
Molecular formula C₁₃H₂₁N₃O₂
Fusion pattern Pyrazole C4-C3 fused to pyridine C3-C4

Historical Development of Pyrazolo[4,3-c]pyridine Chemistry

Pyrazolo[4,3-c]pyridine derivatives gained prominence in the 2000s with advancements in fragment-based drug discovery. Early syntheses relied on Claisen condensation and regioselective alkylation. For example, TBD-catalyzed aminolysis enabled efficient N-alkylation of pyrazolo[4,3-c]pyridine esters. Recent methods, such as ultrasound-assisted three-component reactions, improved yields and regioselectivity.

Significance in Heterocyclic and Medicinal Chemistry

The scaffold’s rigid structure and hydrogen-bonding capacity make it a versatile pharmacophore. Key attributes include:

  • Electron-rich aromatic system : Facilitates π-π stacking with protein targets.
  • Tunable solubility : The tert-butyl group enhances lipophilicity, while the ester moiety allows prodrug modifications.
  • Bioisosteric potential : Mimics purine bases, enabling kinase inhibition.

Pharmaceutical Relevance of the Pyrazolopyridine Scaffold

Pyrazolo[4,3-c]pyridines are explored for:

  • Kinase inhibition : GSK-3β inhibitors for neurodegenerative diseases.
  • Anticancer agents : Targeting protein-protein interactions (e.g., PEX14–PEX5).
  • Antimicrobials : Disrupting bacterial folate synthesis.

Table 2: Therapeutic Applications of Pyrazolopyridines

Application Example Target Mechanism Source
Neurodegeneration GSK-3β ATP-competitive inhibition
Protozoal infections PEX14–PEX5 interaction Disrupting peroxisomal transport
Inflammation COX-2 Allosteric modulation

Structural Comparison with Other Pyrazolopyridine Isomers

Pyrazolo[4,3-c]pyridine differs from isomers in electronic distribution and steric effects:

Table 3: Isomeric Comparisons

Isomer Fusion Pattern Key Properties
Pyrazolo[3,4-b]pyridine Pyrazole C3-C4 to pyridine C4-C5 Higher planarity, enhanced DNA intercalation
Pyrazolo[3,4-c]pyridine Pyrazole C3-C4 to pyridine C3-C4 Improved metabolic stability
Pyrazolo[4,3-c]pyridine Pyrazole C4-C3 to pyridine C3-C4 Optimal steric bulk for kinase binding

The [4,3-c] isomer’s fused rings create a bent geometry, accommodating bulky substituents like the tert-butyl group while maintaining target affinity.

Properties

IUPAC Name

tert-butyl 7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-12(2,3)18-11(17)16-7-9-6-14-15-10(9)13(4,5)8-16/h6H,7-8H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJZXUZVDHAVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=C1NN=C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653263
Record name tert-Butyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635712-88-8
Record name tert-Butyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 635712-88-8) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential as a therapeutic agent.

  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.32 g/mol
  • Purity : ≥95%
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity.

The biological activity of this compound primarily involves interactions with specific biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit enzymes crucial for the survival of certain pathogens. For example, it inhibits pantothenate synthetase in Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
  • Antiproliferative Effects :
    • It exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that it can inhibit cellular proliferation in HeLa and HCT116 cells .
  • Protein Interaction Modulation :
    • The compound has been noted for its ability to disrupt protein-protein interactions in parasite cells, showcasing potential antiprotozoal activity .

Efficacy Against Pathogens

The efficacy of this compound has been evaluated against several pathogens:

PathogenActivityMIC (µM)
Mycobacterium tuberculosisInhibition of pantothenate synthetase26.7
Hepatitis B virusCapsid assembly inhibitionNot specified
Various cancer cell linesAntiproliferative effectsNot specified

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit broad-spectrum antimicrobial properties against ESKAPE pathogens . The structural modifications can enhance their efficacy.
  • Cancer Research :
    • Research has highlighted the effectiveness of similar compounds in targeting cyclin-dependent kinases (CDKs), with some showing IC50 values as low as 0.36 µM against CDK2 . This suggests that this compound could be a viable candidate for further development in oncology.
  • Mechanistic Studies :
    • Investigations into the mechanistic pathways reveal that the compound may induce apoptosis in tumor cells through caspase activation and modulation of cell cycle regulators .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines, showing promise in targeting pathways involved in tumor growth and metastasis.

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent.

Case Study:
Research has shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Pharmacological Insights

1. Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted to inhibit enzymes related to the metabolism of drugs, which could affect pharmacokinetics and drug interactions.

2. Antimicrobial Properties
There is emerging evidence that compounds within the pyrazolo[4,3-c]pyridine class possess antimicrobial properties. Studies have shown efficacy against various bacterial strains, indicating potential applications in treating infections.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicity studies have indicated low acute toxicity levels; however, chronic exposure effects remain to be fully elucidated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrazolo[4,3-c]pyridine scaffold but differ in substituents, synthesis routes, and physicochemical properties. Key comparisons are summarized in Table 1.

Substituent Effects on Physicochemical Properties

  • In contrast, the 3-methyl derivative (CAS 733757-77-2) has less steric bulk, favoring different intermolecular interactions .
  • Electronic Effects: Electron-withdrawing groups like 3-iodo (CAS 661487-17-8) increase electrophilicity, enabling cross-coupling reactions, while 3-amino (CAS 398491-64-0) or 3-hydroxy derivatives exhibit enhanced polarity and hydrogen-bonding capacity .

Structural and Conformational Analysis

Crystallographic studies (e.g., ) reveal that the pyrazolo[4,3-c]pyridine core adopts a puckered conformation. The Cremer-Pople puckering parameters () quantify deviations from planarity, with the 7,7-dimethyl groups likely inducing distinct puckering modes compared to unsubstituted analogs .

Preparation Methods

Synthesis from Piperidinecarboxylic Acid Derivatives

One reported method starts from 1-piperidinecarboxylic acid derivatives, specifically 5-[(dimethylamino)methylene]-3,3-dimethyl-4-oxo-, 1,1-dimethylethyl ester. This precursor undergoes cyclization and functionalization steps to form the pyrazolo[4,3-c]pyridine scaffold with tert-butyl ester protection at the 5-position.

Multi-Step Synthetic Route Involving Hydrazine Cyclization

A comprehensive six-step synthetic route has been documented involving:

  • Step 1: Reaction of 1,1-dimethoxypropane-2-one with dimethylformamide dimethyl acetal to yield (E)-4-(dimethylamino)-1,1-dimethoxybutyl-3-ene-2-one.
  • Step 2: Cyclization with hydrazine hydrate to form 3-(dimethoxy-methyl)-1H-pyrazoles.
  • Step 3: Conversion to 1H-pyrazoles-3-formaldehyde using formic acid.
  • Step 4: Reductive amination with 3-aminopropylene to obtain N-((1H-pyrazoles-5-yl)methyl)propyl-2-ene-1-amine.
  • Step 5: Protection with Boc acid anhydride to yield tert-butyl ((1H-pyrazoles-5-yl)methyl)(allyl)aminomethyl.
  • Step 6: Oxidative cyclization using metachloroperbenzoic acid to afford tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate, a closely related compound structurally similar to the target.

This method emphasizes the use of inexpensive raw materials, operational simplicity, scalability, and high overall yields, making it suitable for industrial applications.

Alkylation and Cyclization Using Hydrazine Hydrate

Another approach involves the reaction of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate with sodium hydride and methyl iodide in tetrahydrofuran (THF) at 0 °C, followed by workup and purification steps. Hydrazine hydrate is used in ethanol at 20 °C for 12 hours to facilitate cyclization, yielding the desired pyrazolo-pyridine core with tert-butyl ester protection in high yield (95%).

Step Reaction Description Conditions Yield Notes
1 Formation of (E)-4-(dimethylamino)-1,1-dimethoxybutyl-3-ene-2-one 1,1-dimethoxypropane-2-one + DMF dimethyl acetal Not specified Starting material preparation
2 Cyclization with hydrazine hydrate Hydrazine hydrate, ethanol, 20 °C, 12 h 95% High-yielding cyclization step
3 Conversion to 1H-pyrazoles-3-formaldehyde Formic acid treatment Not specified Intermediate formation
4 Reductive amination with 3-aminopropylene Reduction amination conditions Not specified Functionalization step
5 Boc protection Boc acid anhydride, acid anhydride conditions Not specified Protection of amino group
6 Oxidative cyclization Metachloroperbenzoic acid Not specified Final cyclization to target compound
Alkylation and cyclization NaH, MeI in THF; hydrazine hydrate in EtOH 0 °C, 12 h cyclization 95% Efficient route for tert-butyl protected compound
  • The use of hydrazine hydrate is critical for the cyclization steps, enabling the formation of the pyrazole ring system with high selectivity and yield.
  • Protective group strategies such as Boc protection are employed to stabilize intermediates and facilitate further functionalization.
  • Oxidative cyclization with metachloroperbenzoic acid is an effective method to close the diazepine ring system in related compounds, indicating potential applicability for the target compound synthesis.
  • The synthetic routes emphasize scalability, operational simplicity, and cost-effectiveness, which are essential for industrial production.
  • Purification techniques such as column chromatography and preparative HPLC are commonly used to isolate the final products with high purity.

The preparation of tert-butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves multi-step synthesis with key cyclization and protection steps. Hydrazine hydrate-mediated cyclization and Boc protection are central to these methods. Oxidative cyclization techniques and alkylation reactions further refine the structure. The documented methods provide high yields and are amenable to scale-up, making them suitable for pharmaceutical and synthetic chemistry applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, protection/deprotection of functional groups, and coupling reactions. For example, tert-butyl carbamate groups are introduced via Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate). Key parameters include reaction temperature (e.g., maintaining −78°C for sensitive intermediates), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Low yields often arise from steric hindrance at the pyrazolo-pyridine core, requiring optimization of stoichiometry and reaction time .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR identifies proton environments and substituent positions. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm (1^1H) and 28–30 ppm (13^13C). IR confirms carbamate C=O stretches (~1680–1720 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and bond geometries. Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Space group symmetry (e.g., monoclinic P21/cP2_1/c) and refinement parameters (e.g., Rint<0.05R_{\text{int}} < 0.05) validate structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for dust control.
  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2) to prevent hydrolysis.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential reactivity .

Advanced Research Questions

Q. How can X-ray crystallography data be refined using SHELX software to resolve structural ambiguities?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) data to reduce noise. SHELXL refines anisotropic displacement parameters for non-H atoms.
  • Twinning : For twinned crystals (common in pyrazolo-pyridines), apply TWIN/BASF commands in SHELXL to model overlapping domains.
  • Validation : Check R-factors (R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15) and residual electron density (<0.5 eÅ3^{-3}). Use PLATON to validate hydrogen bonding and π-π interactions .

Q. What methodologies are used to analyze the puckering conformation of the dihydropyridine ring?

  • Methodological Answer :

  • Puckering Parameters : Apply Cremer-Pople coordinates (e.g., QQ, θ\theta, ϕ\phi) to quantify ring distortion. Calculate using software like Mercury or PARST.
  • Dynamic Analysis : Perform variable-temperature NMR or molecular dynamics (MD) simulations to study ring-flipping barriers. For rigid rings (e.g., 7,7-dimethyl substitution), puckering amplitudes (QQ) are typically <0.5 Å, indicating limited flexibility .

Q. How can researchers address discrepancies between computational predictions (DFT) and experimental spectroscopic data?

  • Methodological Answer :

  • Conformational Sampling : Use Gaussian or ORCA to explore low-energy conformers via relaxed potential energy scans. Compare Boltzmann-weighted NMR chemical shifts (GIAO method) with experimental data.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental solvent environments. Adjust dielectric constants to reconcile 1^1H NMR splitting patterns .

Q. What strategies optimize regioselectivity in substitution reactions of the pyrazolo-pyridine core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., boronate esters) at C-3 or C-5 positions to steer electrophilic substitution.
  • Catalysis : Use Pd(0)/Xantphos systems for Suzuki-Miyaura couplings at sterically hindered sites. Monitor regioselectivity via LC-MS and adjust ligand steric bulk to favor desired products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.